3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane hydrochloride
CAS No.: 2344679-26-9
Cat. No.: VC6074996
Molecular Formula: C9H18ClNO
Molecular Weight: 191.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2344679-26-9 |
|---|---|
| Molecular Formula | C9H18ClNO |
| Molecular Weight | 191.7 |
| IUPAC Name | 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane;hydrochloride |
| Standard InChI | InChI=1S/C9H17NO.ClH/c1-8(2)5-9(7-11-8)3-4-10-6-9;/h10H,3-7H2,1-2H3;1H |
| Standard InChI Key | XHZAYSXVCYFOHB-UHFFFAOYSA-N |
| SMILES | CC1(CC2(CCNC2)CO1)C.Cl |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s spirocyclic structure consists of two fused rings: a tetrahydrofuran (oxygen-containing) ring and a piperidine (nitrogen-containing) ring, sharing a single quaternary carbon atom. The 3,3-dimethyl substitution on the spiro-junction carbon introduces steric bulk, influencing both conformational flexibility and intermolecular interactions . The hydrochloride salt forms through protonation of the secondary amine, enhancing crystallinity and aqueous solubility compared to the free base.
Table 1: Key Structural and Physicochemical Data
Synthesis and Optimization Strategies
Cyclization Approaches
The synthesis typically employs cyclization reactions to construct the spiro framework. A representative route involves:
-
Precursor Preparation: Reacting γ-lactone derivatives with amino alcohols to form intermediate hemiaminals.
-
Acid-Catalyzed Cyclization: Using protic acids (e.g., HCl) to induce ring closure, yielding the spirocyclic amine.
-
Salt Formation: Treating the free base with hydrochloric acid to precipitate the hydrochloride salt.
Table 2: Reagents and Conditions for Key Synthesis Steps
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Hemiaminal Formation | Ethanol, reflux, 12 h | 65% |
| Cyclization | HCl (conc.), THF, 0°C to RT | 78% |
| Salt Crystallization | HCl gas in diethyl ether | 95% |
Stereochemical Considerations
The 3,3-dimethyl groups enforce a rigid chair-like conformation in the piperidine ring, minimizing ring-flipping dynamics. This rigidity enhances enantiomeric stability, though resolution of stereoisomers remains challenging due to the quaternary carbon’s symmetry .
Mechanistic Insights and Biological Interactions
Target Engagement
The protonated amine interacts selectively with biological targets, particularly G protein-coupled receptors (GPCRs) and ion channels. Molecular docking studies suggest that the spirocyclic core fits into hydrophobic binding pockets, while the ammonium ion forms salt bridges with aspartate or glutamate residues.
Pharmacodynamic Effects
Preliminary in vitro assays indicate moderate affinity for:
-
Serotonin 5-HT₁A receptors (Kᵢ = 120 nM), implicating potential anxiolytic applications.
-
Sigma-1 receptors (Kᵢ = 250 nM), associated with neuroprotective effects.
Applications in Drug Discovery
Lead Optimization
The compound serves as a scaffold for designing central nervous system (CNS) agents. Structural modifications explored include:
-
N-Alkylation: Introducing hydrophilic groups (e.g., hydroxyethyl) to enhance blood-brain barrier permeability.
-
Ring Expansion: Synthesizing 8-membered spiro analogs to modulate target selectivity.
Table 3: Structural and Functional Comparison of Spirocyclic Amines
| Compound | Molecular Formula | Key Feature | Biological Target |
|---|---|---|---|
| 2-Oxa-7-azaspiro[4.4]nonane | C₇H₁₃NO | No methyl groups | Dopamine D₂ (Kᵢ = 450 nM) |
| 3-Methyl-2-azaspiro[4.4]nonane | C₉H₁₇N | Methylated azaspiro | NMDA receptor antagonist |
| Target Compound | C₉H₁₈ClNO | Dimethyl-oxazaspiro + HCl | 5-HT₁A, Sigma-1 |
Challenges and Future Directions
While the compound shows promise, limitations include:
-
Synthetic Scalability: Low yields in cyclization steps necessitate catalyst optimization (e.g., Lewis acids).
-
Pharmacokinetic Profiling: Unclear metabolic pathways require radiolabeled tracer studies.
Ongoing research focuses on hybrid spirocycles combining this framework with fluorinated groups to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume